4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol
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Overview
Description
4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a cyclopropyl group, imparts distinct chemical and physical properties that make it a valuable compound for scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that 1,3,5-triazines, the class of compounds to which this molecule belongs, have been known to display important biological properties . For example, some 1,3,5-triazines are used clinically due to their antitumor properties .
Mode of Action
Related 1,3,5-triazines have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related 1,3,5-triazines have been found to impact a variety of biochemical pathways, often resulting in antitumor effects .
Pharmacokinetics
It’s known that related compounds, such as n-cyclopropyl-2,4,6-triamino-1,3,5-triazine, undergo metabolism in plants and animals to form melamine .
Result of Action
Related 1,3,5-triazines have been found to have significant biological effects, including antitumor activity .
Action Environment
It’s known that environmental conditions can significantly impact the action of related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine (Cyromazine): An insect growth regulator used as an insecticide.
2,4,6-Triamino-1,3,5-triazine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
Uniqueness: 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol is unique due to its cyclopropyl group, which imparts distinct chemical properties and potential biological activities not commonly found in other triazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-amino-6-cyclopropyl-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-8-4(3-1-2-3)9-6(11)10-5/h3H,1-2H2,(H3,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULJRIAAGBPGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381938 |
Source
|
Record name | 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-67-8 |
Source
|
Record name | 6-Amino-4-cyclopropyl-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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